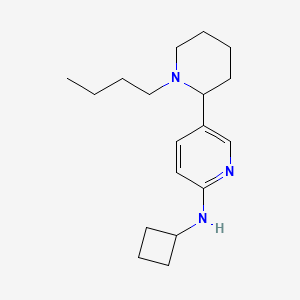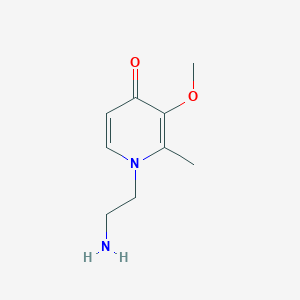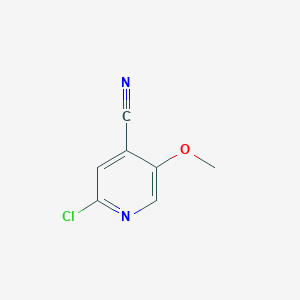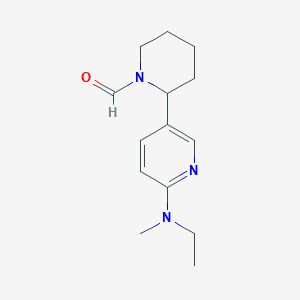
5-(1-Butylpiperidin-2-yl)-N-cyclobutylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Butylpiperidin-2-yl)-N-cyclobutylpyridin-2-amine is a complex organic compound that features a piperidine ring, a pyridine ring, and a cyclobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Butylpiperidin-2-yl)-N-cyclobutylpyridin-2-amine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as organophotocatalysts, may be employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Butylpiperidin-2-yl)-N-cyclobutylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms or other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving piperidine and pyridine derivatives.
Medicine: The compound could be investigated for its pharmacological properties, such as its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 5-(1-Butylpiperidin-2-yl)-N-cyclobutylpyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine and pyridine derivatives, such as:
- 5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine
- 5-(1-Butylpiperidin-2-yl)-2-methoxypyridine
Uniqueness
What sets 5-(1-Butylpiperidin-2-yl)-N-cyclobutylpyridin-2-amine apart is its unique combination of functional groups, which may confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H29N3 |
|---|---|
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
5-(1-butylpiperidin-2-yl)-N-cyclobutylpyridin-2-amine |
InChI |
InChI=1S/C18H29N3/c1-2-3-12-21-13-5-4-9-17(21)15-10-11-18(19-14-15)20-16-7-6-8-16/h10-11,14,16-17H,2-9,12-13H2,1H3,(H,19,20) |
Clave InChI |
JCERESPZOAMGGD-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CCCCC1C2=CN=C(C=C2)NC3CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-Ethyl-1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B11808278.png)
![1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanamine](/img/structure/B11808284.png)


![3-Isobutyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11808293.png)


![2-(5-Oxo-7-picolinoyl-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid](/img/structure/B11808306.png)

![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B11808309.png)


